2,8-bis(sulfanyl)-3,7-dihydropurin-6-one
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Overview
Description
2,8-bis(sulfanyl)-3,7-dihydropurin-6-one is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-bis(sulfanyl)-3,7-dihydropurin-6-one typically involves the introduction of sulfanyl groups to a purinone precursor. One common method is the nucleophilic substitution reaction where thiol groups are introduced to the purinone ring under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,8-bis(sulfanyl)-3,7-dihydropurin-6-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl groups, yielding a different purinone derivative.
Substitution: The sulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Purinone derivatives without sulfanyl groups.
Substitution: Various substituted purinone derivatives depending on the nucleophile used.
Scientific Research Applications
2,8-bis(sulfanyl)-3,7-dihydropurin-6-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,8-bis(sulfanyl)-3,7-dihydropurin-6-one involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This interaction can disrupt biological pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,8-bis(trifluoromethyl)-3,7-dihydropurin-6-one: Similar structure but with trifluoromethyl groups instead of sulfanyl groups.
2,8-bis(methylthio)-3,7-dihydropurin-6-one: Contains methylthio groups instead of sulfanyl groups.
Uniqueness
2,8-bis(sulfanyl)-3,7-dihydropurin-6-one is unique due to the presence of sulfanyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,8-bis(sulfanyl)-3,7-dihydropurin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS2/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSUZZIWNBVBKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=NC1=O)S)N=C(N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=NC1=O)S)N=C(N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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